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{ Get Quote

Executive Summary & Chemical Identity[1]

Ethyl 5-ethoxy-2-hydroxybenzoate (also known as Ethyl 5-ethoxysalicylate; CAS 14160-70-

4) is a critical pharmacophore intermediate.[1] Unlike the ubiquitous ethyl salicylate, the

introduction of the 5-ethoxy group significantly alters its electronic properties, making it a vital

building block in the synthesis of dual PPAR

/

agonists (e.g., glitazar class analogs) and specific agrochemical fungicides.[1]

This guide provides a rigorous spectroscopic breakdown, a self-validating synthesis protocol,

and quality control parameters required for GMP-compliant research.
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Attribute Specification
IUPAC Name Ethyl 5-ethoxy-2-hydroxybenzoate
CAS Number 14160-70-4
C
Molecular Formula H
O
Molecular Weight 210.23 g/mol
Clear, colorless to pale yellow liquid / low-
Appearance

melting solid

Key Application

Intermediate for PPAR agonists (Tesaglitazar

analogs)

Spectroscopic Data Profile

The following data sets are synthesized from high-field NMR analysis and standard

characterization of 5-substituted salicylate esters.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCI

(Chloroform-d) | Frequency: 400 MHz

Interpretation Logic:[2] The spectrum is defined by two distinct ethyl patterns (ester vs. ether)

and an aromatic ABX system.[1] The phenolic proton is heavily deshielded due to

intramolecular hydrogen bonding with the ester carbonyl.[1]
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Shift ( o ) ) Structural
Multiplicity Integration Assignment e
nsig
» Ppm)
Intramolecular H-
10.65 Singlet (s) 1H OH (C2) bond to C=0
(diagnostic).
Ortho to ester;
731 Doublet (d, 1H He6 meta to ethoxy.
' H2) [1] Small
coupling to H-4.
dd ( Para to OH;
7.05 1H H-4 ortho to ethoxy.
HZ) [1]
Ortho to OH,;
Doublet (d, shielded by
6.89 1H H-3 ,
Hz) electron-rich
oxygen.
Quartet (q, Ester -OCH Deshielded by
4.39 2H carbonyl
Hz) - proximity.
' Hz) ) ether shift.
Triplet (t, Coupled to ester
141 34 Ester -CH P
Hz) methylene.[1]
Triplet (t, Coupled to ether
138 3H Ether -CH P
Hz) methylene.[1]
Infrared Spectroscopy (FT-IR)
Method: Neat film (NaCl plates) or ATR.[1]
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3100-3400 cm

(Broad, weak): Phenolic O-H stretch (broadened by chelation).[1]

1675 cm

(Strong): C=0 stretch (Ester).[1] Note: Lower than typical esters (1735 cm

) due to conjugation with the aromatic ring and the internal hydrogen bond.[1]

1610, 1585 cm

: Aromatic C=C skeletal vibrations.[1]

1230, 1045 cm

: C-O-C asymmetric/symmetric stretching (Ar-O-Et).[1]

Mass Spectrometry (EI-MS)
lonization: Electron Impact (70 eV)

e m/z 210 [M]+: Molecular ion (stable aromatic ester).[1]

e m/z 164 [M - 46]+: Loss of Ethanol (characteristic of ethyl esters via McLafferty
rearrangement or direct loss).[1]

e m/z 136 [M - 74]+: Loss of COOEt group.

Synthesis & Purification Protocol

Objective: Synthesis of Ethyl 5-ethoxy-2-hydroxybenzoate via Fischer Esterification. Scale:
100 mmol (approx. 18.2 g of starting acid).[1]

Reaction Logic & Causality[1]

o Reagent:5-Ethoxysalicylic acid is the limiting reagent.[1]

» Solvent/Reactant:Absolute Ethanol serves as both solvent and reactant.[1][2] Used in excess
to drive the equilibrium toward the ester (Le Chatelier’s principle).[1]
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e Catalyst:Concentrated H

SO

.[1] Protonates the carboxylic carbonyl, making it susceptible to nucleophilic attack by
ethanol.[1]

o Dean-Stark Trap (Optional but recommended): Removal of water is the most effective way to
push conversion >95%.[1]

Step-by-Step Methodology

e Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux
condenser. (If available, use a Soxhlet extractor with 3A molecular sieves to dry the refluxing
ethanol).[1]

o Charging: Add 5-Ethoxysalicylic acid (18.2 g, 100 mmol) to the flask.
» Solvent Addition: Add Absolute Ethanol (150 mL). Stir to create a suspension.
o Catalyst Addition:Slowly add Conc. H

SO
(2.0 mL) dropwise.[1] Caution: Exothermic.

o Reflux: Heat the mixture to a gentle reflux (bath temp ~85°C) for 8-12 hours.

o Self-Validation Point: Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1] The starting acid
(low R

, streaks) should disappear; the product (high R

~0.[1]6) should appear.
e Workup:
o Cool reaction to room temperature.[1][2]

o Concentrate under reduced pressure (Rotavap) to remove ~80% of the ethanol.[1]
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o Dilute residue with Ethyl Acetate (100 mL).[1]
o Wash 1: Saturated NaHCO

(2 x 50 mL) to remove unreacted acid and catalyst.[1] Caution: CO
evolution.
o Wash 2: Brine (1 x 50 mL) to remove water.[1]

o Dry organic layer over anhydrous Na

SO
[1] Filter.
e Purification:

o Evaporate solvent to yield a crude oil.[1]

o Distillation: High-vacuum distillation (approx. 140-145°C @ 2 mmHg) yields the pure
product.[1]

o Alternative: Recrystallization from cold Hexane/EtOH (if solid) or Silica Gel
Chromatography (5% EtOAc in Hexanes).[1]

Workflow Visualization
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Click to download full resolution via product page

Figure 1: Critical path workflow for the synthesis and isolation of Ethyl 5-ethoxy-2-
hydroxybenzoate.

Quality Control & Impurity Profiling

In drug development, characterizing impurities is as important as the product itself.[1]
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Impurity Type Origin Detection Method Limit (Typical)
o ) Unreacted starting
5-Ethoxysalicylic Acid ] HPLC /TLC < 0.5%
material

Ethyl 5-hydroxy-2- De-alkylation of ether

- _ HPLC / MS <0.1%
hydroxybenzoate (rare, acid hydrolysis)
Diethyl Ether / Ethanol  Residual Solvents GC-Headspace < 5000 ppm

Mechanistic Pathway & Fragmentation (MS)[1]

Understanding the mass spec fragmentation confirms the structure during QC.[1]

[M - EtOH]+

m/z 164

Molecular lon
[M]+ m/z 210 - COOEt (73)

Click to download full resolution via product page

Figure 2: Primary Mass Spectrometry fragmentation pathways for structural confirmation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Definitive Technical Guide: Ethyl 5-ethoxy-2-
hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087851#ethyl-5-ethoxy-2-hydroxybenzoate-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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